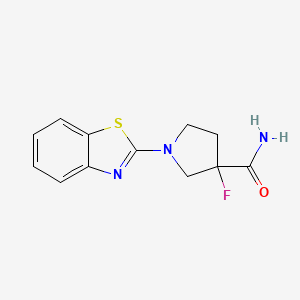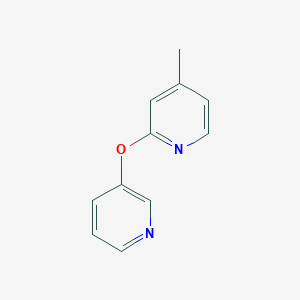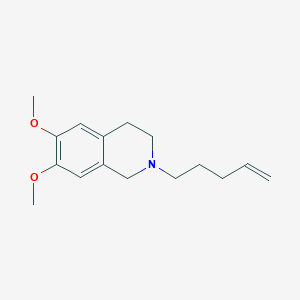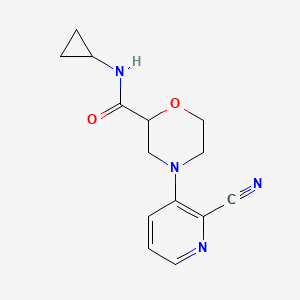
4,4,4-trifluoro-N-(3-methylpyridin-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-N-(3-methylpyridin-2-yl)butanamide is an organic compound characterized by the presence of trifluoromethyl and pyridinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-N-(3-methylpyridin-2-yl)butanamide typically involves the reaction of 3-methylpyridine with 4,4,4-trifluorobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
For large-scale production, the synthesis may be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trifluoro-N-(3-methylpyridin-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridines or trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-N-(3-methylpyridin-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,4,4-trifluoro-N-(3-methylpyridin-2-yl)butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridinyl group can interact with various enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,4-Trifluoro-N-methyl-N-(3-methylpyridin-2-yl)methylbutanamide
- 4,4,4-Trifluoro-N-(2R,3R)-5-(2R)-1-hydroxypropan-2-yl-3-methyl-2-(methyl(pyridin-4-ylmethyl)amino)methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]butanamide
Uniqueness
4,4,4-Trifluoro-N-(3-methylpyridin-2-yl)butanamide is unique due to its specific combination of trifluoromethyl and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals .
Propiedades
Fórmula molecular |
C10H11F3N2O |
|---|---|
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-N-(3-methylpyridin-2-yl)butanamide |
InChI |
InChI=1S/C10H11F3N2O/c1-7-3-2-6-14-9(7)15-8(16)4-5-10(11,12)13/h2-3,6H,4-5H2,1H3,(H,14,15,16) |
Clave InChI |
WPYRYLQCWHABPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)NC(=O)CCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B15113874.png)
![6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15113882.png)

![2-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B15113886.png)




![2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-5-chloro-3-fluoropyridine](/img/structure/B15113924.png)

![3-(2-Methoxyethyl)-1-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B15113926.png)
![1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15113941.png)
![2-[[(1-Ethylpyrazol-4-yl)methylamino]methyl]phenol;hydrochloride](/img/structure/B15113955.png)
![2-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B15113960.png)
